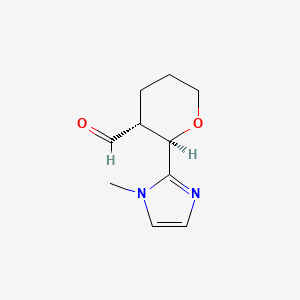
Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS Number: 1932598-18-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O2, with a molecular weight of 194.234 g/mol. The compound features an oxane ring substituted with a methyl-imidazole group and an aldehyde functional group, which may contribute to its biological properties .
The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to interact with biological systems, potentially influencing signal transduction pathways and enzyme activity .
Anticancer Potential
The potential anticancer activity of this compound has been explored through its structural analogs. Compounds with imidazole groups have been reported to inhibit tumor growth by interfering with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The specific effects of this compound on cancer cell lines remain an area for further investigation.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions followed by functionalization steps. Various methods have been employed to optimize yields and purity .
| Synthesis Step | Description |
|---|---|
| Formation of Oxane Ring | Cyclization involving diols or epoxides under acidic or basic conditions. |
| Introduction of Imidazole Group | Nucleophilic substitution reactions to introduce the imidazole derivative. |
| Aldehyde Functionalization | Conversion of intermediates to yield the final product. |
Pharmacological Studies
Pharmacological characterization studies are essential in determining the efficacy and safety profile of this compound. Preliminary assessments suggest that it may exhibit favorable pharmacokinetic properties; however, detailed studies are required to confirm these findings .
Eigenschaften
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMEDCAUOPOGL-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














